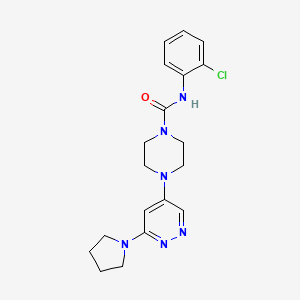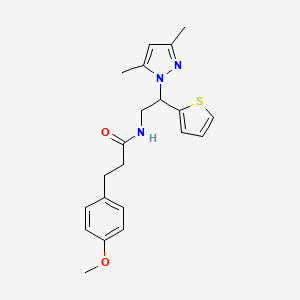![molecular formula C19H14Cl2N2O3 B2598669 3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate CAS No. 866042-04-8](/img/structure/B2598669.png)
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a phenyl acetate group, a cyano group, and a dichlorobenzyl amino group. The dichlorobenzyl group is a common component in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Synthesis Analysis
While specific synthesis methods for this compound are not available, dichlorobenzonitriles can be prepared by direct ammoxidation of dichlorobenzyl chloride . This process involves the reaction of dichlorobenzyl chloride with ammonia and oxygen to form dichlorobenzonitrile .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
The synthesis of enantiomerically pure compounds and their resolution plays a critical role in the development of pharmaceutical agents. A study by Fadnavis et al. (2006) describes the preparation of enantiomerically pure 3-amino-3-phenyl-1-propanol, showcasing the importance of such methodologies in achieving high enantiomeric purity which is crucial for the pharmaceutical industry Fadnavis, Radhika, & Devi, 2006.
The creation of novel compounds through the reaction of acyl cyanides with acid anhydrides and isocyanates, as detailed by Oku et al. (1979), highlights the versatility of cyanide-containing compounds in synthesizing a wide array of chemical structures, potentially including derivatives similar to the compound Oku, Nakaoji, Kadono, & Imai, 1979.
Potential Antimicrobial and Antitumor Applications
Research by Doraswamy and Ramana (2013) on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents suggests a pathway through which derivatives of the compound might also exhibit antimicrobial properties, underscoring the potential pharmaceutical applications of such chemical entities Doraswamy & Ramana, 2013.
Al-Mousawi and El-Apasery's (2012) work on the condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, leading to various heterocyclic compounds, illustrates the potential of cyanide-containing compounds in the synthesis of complex molecules that could have applications in material science and as potential antitumor agents Al-Mousawi & El-Apasery, 2012.
Photoluminescent Materials
The electrochemical study by Ekinci et al. (2000) on the oxidation of 2-amino-3-cyano-4-phenylthiophene introduces a new class of photoluminescent materials, pointing towards the potential use of cyanide-containing compounds in the development of novel luminescent materials with applications in electronics and photonics Ekinci, Horasan, Altundas, & Demir, 2000.
Orientations Futures
While specific future directions for this compound are not available, research into similar compounds is ongoing. For example, a study has found a compound that can effectively reduce lipid accumulation by targeting ERα, which could provide meaningful guidance for future molecular development of drugs to prevent and treat non-alcoholic fatty liver disease .
Propriétés
IUPAC Name |
[3-[(E)-2-cyano-3-[(2,4-dichlorophenyl)methylamino]-3-oxoprop-1-enyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-12(24)26-17-4-2-3-13(8-17)7-15(10-22)19(25)23-11-14-5-6-16(20)9-18(14)21/h2-9H,11H2,1H3,(H,23,25)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWJZMNOEBJCDX-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C(C#N)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide](/img/structure/B2598588.png)


![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2598596.png)
![((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2598597.png)

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]but-2-enamide](/img/structure/B2598605.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2598607.png)
![2-Chloro-1-[4-(thiophene-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B2598608.png)
![3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2598609.png)